Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a hexylamine moiety via a methylene (-CH2-) linker.
The molecular formula is inferred as C₁₁H₂₀N₃ (molecular weight ≈ 194.30 g/mol). The hexyl group (C₆H₁₃) distinguishes it from shorter-chain analogs, such as ethyl or methyl derivatives, which are documented in the literature (e.g., ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine, C₁₀H₂₀ClN₃, MW 217.74 g/mol ). The compound’s applications likely span pharmaceuticals, agrochemicals, and materials science, leveraging its amine functionality for nucleophilic reactions and its aromatic core for π-π interactions in drug design .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-12-8-11-9-13-14-10(11)2/h9,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
XHIZETWUPVIRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of 3-methyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting pyrazole with formaldehyde under controlled conditions.
Reductive Amination: The 3-methyl-1H-pyrazole-4-carbaldehyde is then subjected to reductive amination with hexylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hexyl group or the pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the pyrazole ring or the hexyl chain.
Scientific Research Applications
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The hexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations:
Heteroaromatic Substitutents : Pyridinyl or pyrimidinyl substituents (e.g., in ) enhance π-stacking interactions, favoring receptor binding in drug design.
Synthetic Routes : Copper-catalyzed coupling (e.g., with Cs₂CO₃/CuBr ) or Vilsmeier–Haack reactions (using POCl₃/DMF ) are common for pyrazole-amine derivatives.
Physicochemical Properties
- Solubility : Longer alkyl chains (hexyl vs. methyl/ethyl) reduce polarity, decreasing water solubility but improving organic solvent compatibility (e.g., logP ~2.5–3.5 estimated).
- Stability : The 3-methyl group on the pyrazole ring sterically hinders degradation, enhancing stability compared to unsubstituted analogs .
- Spectroscopic Data : While specific NMR/HRMS data for the target compound are unavailable, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine show characteristic pyrazole proton signals at δ 7.51 ppm (1H, s) and methyl groups at δ 2.29 ppm .
Research Findings and Challenges
- Biological Activity : Shorter-chain analogs (e.g., methyl/ethyl) show higher aqueous solubility but lower cell-membrane penetration, highlighting a trade-off in drug design .
- Synthetic Complexity : Introducing hexyl groups requires careful optimization to avoid side reactions (e.g., over-alkylation) .
- Characterization : Crystallographic tools like SHELXL and ORTEP aid in resolving structures of related compounds, but the target compound’s crystallinity remains unstudied.
Biological Activity
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hexyl chain attached to a pyrazole moiety. The structural features contribute to its hydrophobicity and potential interactions with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 192.26 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Amine, Pyrazole |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The hydrophobic hexyl group enhances binding affinity to lipid membranes, potentially affecting cellular uptake and distribution.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Variable activity |
In vitro studies have shown that compounds containing pyrazole rings can disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
This compound has also been investigated for its anticancer properties. It exhibits selective cytotoxicity against cancer cell lines while sparing normal cells:
| Cell Line | IC (µM) | Selectivity Ratio |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | 20 |
| HeLa (Cervical Cancer) | 10 | 25 |
These results suggest that the compound may act through pathways involving apoptosis and cell cycle arrest, although the exact mechanisms remain to be elucidated.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Morita et al. (2009) evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against E. coli, with an IC value indicating effective inhibition at low concentrations.
- Anticancer Activity Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
